1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene
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Overview
Description
1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene is a chemical compound with the molecular formula C7H8FNO2S. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 1-fluoro-2-methylbenzene with methylsulfonyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its applications extend to the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
1-Fluoro-2-((S-methylsulfonimidoyl)methyl)benzene can be compared with other similar compounds, such as 1-fluoro-3-((S-methylsulfonimidoyl)methyl)benzene and 1,4-difluoro-2-((S-methylsulfonimidoyl)methyl)benzene. These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
1-fluoro-3-((S-methylsulfonimidoyl)methyl)benzene
1,4-difluoro-2-((S-methylsulfonimidoyl)methyl)benzene
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Properties
IUPAC Name |
(2-fluorophenyl)methyl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNOS/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFSQHQNVULZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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